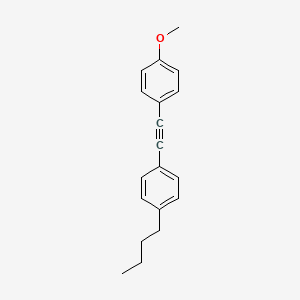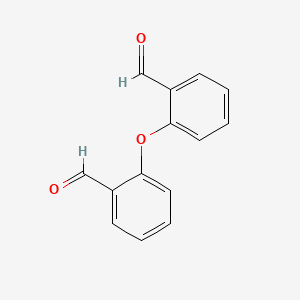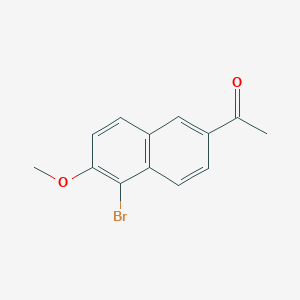
2-Acetyl-5-bromo-6-methoxynaphthalene
Übersicht
Beschreibung
2-Acetyl-5-bromo-6-methoxynaphthalene (2A5BMN) is an organic compound belonging to the class of naphthalenes. It is a white powder that is soluble in water and other organic solvents. The compound is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
2-Acetyl-5-bromo-6-methoxynaphthalene has been used in the synthesis of compounds with antibacterial properties. Göksu and Uğuz (2005) synthesized 5,6-Dimethoxynaphthalene-2-carboxylic acid, using this compound as an intermediate. The resulting compounds exhibited in vitro antibacterial activity against various pathogenic bacteria (Göksu & Uğuz, 2005).
Fluorescent Labelling in Chromatography
This compound has been employed as a prechromatographic fluorescent labelling reagent. Gatti et al. (1995) used it for the analysis of dicarboxylic acids in pharmaceuticals and cosmetics, highlighting its usefulness in quality control of complex formulations (Gatti et al., 1995).
Isomerisation Studies
Research by Fromentin, Coustard, and Guisnet (2000) explored the isomerisation of 1-acetyl-2-methoxynaphthalene to this compound over a HBEA zeolite, shedding light on reaction mechanisms in the presence of this compound (Fromentin et al., 2000).
Pharmaceutical Analysis
Cavrini et al. (1993) demonstrated the use of this compound in the HPLC analysis of bile acids in pharmaceutical formulations. This highlights its role in analytical chemistry for drug quality assurance (Cavrini et al., 1993).
Synthesis of Anti-Inflammatory Agents
Xu and He (2010) discussed the synthesis of 2-bromo-6-methoxynaphthalene, a derivative of this compound, as an intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010).
Eigenschaften
IUPAC Name |
1-(5-bromo-6-methoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-8(15)9-3-5-11-10(7-9)4-6-12(16-2)13(11)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDYYAXVVDTNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347496 | |
| Record name | 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84167-74-8 | |
| Record name | 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Acetyl-5-bromo-6-methoxynaphthalene in the synthesis of 5,6-Dimethoxynaphthalene-2-carboxylic acid?
A1: this compound serves as a crucial intermediate in the synthesis of 5,6-Dimethoxynaphthalene-2-carboxylic acid []. The synthesis involves a multi-step process where this compound is first converted to 5-bromo-6-methoxynaphthalene-2-carboxylic acid through a haloform reaction. This acid is then subjected to esterification, methoxylation, and finally de-esterification to yield the target compound, 5,6-Dimethoxynaphthalene-2-carboxylic acid.
Q2: Does the research article discuss the antibacterial activity of this compound?
A2: No, the research article focuses on the antibacterial activity of 5-bromo-6-methoxynaphthalene-2-carboxylic acid and 5,6-dimethoxynaphthalene-2-carboxylic acid. It does not mention any antibacterial activity associated with this compound [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



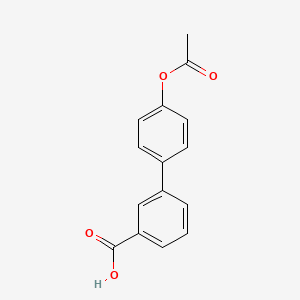


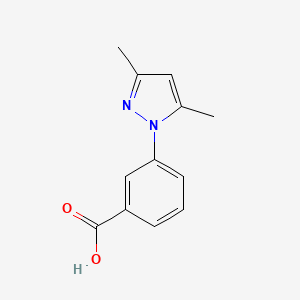
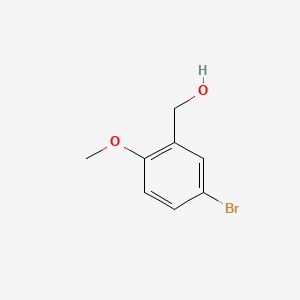

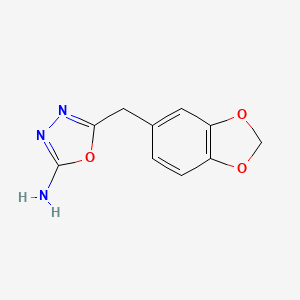
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)

